molecular formula C8H10ClNOS B13295365 3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal

3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal

Cat. No.: B13295365
M. Wt: 203.69 g/mol
InChI Key: OYFASYUBHIOAHU-UHFFFAOYSA-N
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Description

3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal typically involves the reaction of 2-chloro-1,3-thiazole with appropriate aldehydes under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-thiazol-5-yl)methanol
  • 2-Chloro-1,3-thiazol-4-yl)methanol
  • 5-Phenylthiazol-2-amine

Uniqueness

3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal is unique due to its specific structural features, such as the presence of the 2-chloro-1,3-thiazole ring and the 2,2-dimethylpropanal group.

Biological Activity

3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C8H10ClNOS
  • Molecular Weight : 203.69 g/mol
  • CAS Number : 1934468-61-7

Biological Activity Overview

The compound exhibits a range of biological activities, primarily due to its thiazole moiety, which is known for its role in various pharmacological effects. The thiazole ring contributes to the compound's interaction with biological targets, influencing several pathways.

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotoxic peptides like amyloid-beta (Aβ) associated with neurodegenerative diseases .
  • Antimicrobial Properties : Thiazole derivatives have been noted for their antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects .
  • Anti-inflammatory Effects : Some studies suggest that thiazole-based compounds can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Study 1: Neuroprotective Effects

A study focused on thiazole derivatives demonstrated that compounds similar to this compound showed neuroprotective effects by inhibiting Aβ peptide production. This suggests potential applications in treating Alzheimer’s disease .

CompoundEffectReference
This compoundInhibits Aβ production
Other Thiazole DerivativesNeuroprotection

Study 2: Antimicrobial Activity

In vitro tests revealed that thiazole derivatives exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar antimicrobial efficacy .

PathogenActivityReference
Staphylococcus aureusInhibited
Escherichia coliInhibited

Study 3: Anti-inflammatory Potential

Research indicated that thiazole compounds can inhibit pro-inflammatory cytokines in cell cultures. This positions this compound as a candidate for further investigation in inflammatory diseases .

CytokineEffectReference
TNF-alphaDecreased levels
IL-6Decreased levels

Properties

Molecular Formula

C8H10ClNOS

Molecular Weight

203.69 g/mol

IUPAC Name

3-(2-chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal

InChI

InChI=1S/C8H10ClNOS/c1-8(2,5-11)3-6-4-12-7(9)10-6/h4-5H,3H2,1-2H3

InChI Key

OYFASYUBHIOAHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSC(=N1)Cl)C=O

Origin of Product

United States

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